8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
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Overview
Description
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production methods for 8-Oxa-1,4-diaza-spiro[5 the Prins cyclization reaction offers a scalable approach for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with a different arrangement of functional groups.
Uniqueness
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .
Biological Activity
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a heterocyclic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant interactions with various biological targets, leading to diverse pharmacological effects. Key activities include:
- Inhibition of Enzymes : The compound shows promise as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), potentially influencing inflammatory processes and cardiovascular health .
- Binding Affinity : It has been reported to bind effectively to several receptors, including those associated with the central nervous system (CNS) and metabolic pathways . For instance, it has demonstrated high affinity for melanocortin receptors (MCH-R1) with binding affinities in the nanomolar range .
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound inhibits key enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid synthesis. This inhibition may contribute to its potential in treating metabolic disorders like obesity .
- Receptor Modulation : By interacting with various receptors in the CNS, it may exert effects on appetite regulation and energy homeostasis, suggesting a role in obesity management and metabolic syndrome .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Obesity Treatment : Studies have shown that compounds within this class can modulate pathways related to energy expenditure and fat storage, making them candidates for obesity treatment .
- CNS Disorders : Given its receptor binding profile, it may have potential in treating conditions such as depression or anxiety by modulating neurotransmitter systems .
- Cardiovascular Health : As an sEH inhibitor, it may help regulate blood pressure and inflammatory responses, indicating potential use in cardiovascular diseases .
Case Studies and Experimental Findings
Several studies have provided insights into the biological activity of this compound:
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-oxa-1,4-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11) |
InChI Key |
XKROONATNAPQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C(=O)NCCN2 |
Origin of Product |
United States |
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